molecular formula C10H13F2NS B2893120 4-(Tert-butylsulfanyl)-3,5-difluoroaniline CAS No. 1178103-35-9

4-(Tert-butylsulfanyl)-3,5-difluoroaniline

Cat. No.: B2893120
CAS No.: 1178103-35-9
M. Wt: 217.28
InChI Key: IPDWULSPLNBCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butylsulfanyl)-3,5-difluoroaniline is an organic compound characterized by the presence of a tert-butylsulfanyl group and two fluorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline typically involves the introduction of the tert-butylsulfanyl group to a difluoroaniline precursor. One common method includes the reaction of 3,5-difluoroaniline with tert-butylthiol in the presence of a suitable catalyst and solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Tert-butylsulfanyl)-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Tert-butylsulfanyl)-3,5-difluoroaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butylsulfanyl)benzenecarbaldehyde
  • 3,4,5,6-Tetra(tert-butylsulfanyl)phthalonitrile

Uniqueness

4-(Tert-butylsulfanyl)-3,5-difluoroaniline is unique due to the presence of both the tert-butylsulfanyl group and the difluoroaniline moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-tert-butylsulfanyl-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWULSPLNBCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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